Product packaging for Stichoposide(Cat. No.:CAS No. 37341-37-0)

Stichoposide

Cat. No.: B1682484
CAS No.: 37341-37-0
M. Wt: 793 g/mol
InChI Key: KTMADCBJGDJBHH-OOYIRBOKSA-N
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Description

Context of Marine Triterpene Glycosides as Bioactive Compounds

Marine organisms, particularly sea cucumbers (holothurians), are a rich source of unique secondary metabolites, among which triterpene glycosides are one of the most significant groups. nih.govmdpi.com These compounds are understood to be a key part of the organisms' natural defense mechanisms. nih.gov In biomedical research, marine triterpene glycosides have garnered considerable attention for their wide spectrum of biological activities, including antifungal, cytotoxic, and antitumor effects. researchgate.netfrontiersin.org

These glycosides are characterized by a sugar moiety linked to a triterpene (or steroid) aglycone. frontiersin.org The structural diversity of both the aglycone and the sugar chain leads to a vast array of compounds with varied biological functions. nih.gov Research has demonstrated that triterpene glycosides from sea cucumbers can inhibit the proliferation of various human tumor cells. mdpi.com Their potential to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells at low concentrations makes them promising candidates for further investigation in oncology. mdpi.commdpi.com Many of these marine-derived compounds exhibit potent in vitro and in vivo activities, suggesting their potential for development as therapeutic agents. frontiersin.org

Overview of Stichoposide Variants in Academic Literature

Among the numerous triterpene glycosides isolated from sea cucumbers, stichoposides are a notable subgroup. These compounds are prominently found in holothurians of the family Stichopodidae, such as Thelenota anax and Stichopus chloronotus. frontiersin.orgmdpi.com The two most extensively studied variants in academic and scientific literature are this compound C (STC) and this compound D (STD). These variants share a similar structural backbone but differ in a single sugar residue, a difference that significantly influences their biological potency. frontiersin.orgmdpi.com

This compound C (STC) is a triterpene glycoside isolated from the sea cucumber Thelenota anax. nih.gov It has been the focus of numerous studies for its significant anticancer properties against a variety of tumor cells. nih.govnih.gov Research indicates that STC is a potent membrane-acting agent and is generally more powerful than its structural analog, this compound D. mdpi.com

STC has been shown to induce apoptosis in human leukemia and colorectal cancer cells. mdpi.comnih.gov This process is mediated by the activation of neutral and acid sphingomyelinases, which leads to the generation of ceramide, a key signaling molecule in apoptosis. mdpi.com In mouse models, STC treatment significantly reduced the growth of HL-60 leukemia xenograft tumors and CT-26 subcutaneous colorectal tumors. mdpi.com

Further research into ovarian cancer has revealed that STC exerts its anticancer effects by inducing autophagy, a cellular process of self-degradation. nih.govnih.govtandfonline.com This is achieved through the inhibition of the AKT/mTOR signaling pathway, a crucial regulator of cell proliferation and survival. nih.govtandfonline.com Studies using patient-derived ovarian cancer organoids and A2780 subcutaneous xenograft tumors in mice have confirmed STC's ability to inhibit tumor growth both in vitro and in vivo. nih.govnih.gov

The table below summarizes key research findings on the biomedical activities of this compound C.

Research Area Cell Lines / Model Key Findings Mechanism of Action
Leukemia HL-60, THP-1, NB-4, K562Induces apoptosis in a dose-dependent manner. mdpi.comActivates Fas and caspase-8, leading to mitochondrial damage and caspase-3 activation; generates ceramide via sphingomyelinase activation. mdpi.com
Colorectal Cancer CT-26 (mouse model)Significantly decreases tumor growth. mdpi.comIncreases generation of ceramide in vivo. mdpi.com
Ovarian Cancer A2780, SKOV3, Patient-Derived Organoids (PDOs)Exerts anti-proliferative activity, induces apoptosis and autophagy. nih.govInhibits the AKT/mTOR signaling pathway. nih.govnih.gov
Aquaglyceroporin Modulation Murine erythrocytes, AQP3-expressing human keratinocytesStimulates glycerol (B35011) permeability. mdpi.comInteracts with membrane aquaglyceroporins. mdpi.com

This compound D (STD) is a structural analog of STC, also isolated from sea cucumbers such as Stichopus chloronotus. researchgate.netfrontiersin.org While structurally similar to STC, its biological activities have been distinctly characterized in several biomedical studies, particularly focusing on its effects against leukemia and cancer stem cells.

Research has demonstrated that STD induces apoptosis in human leukemia cells. researchgate.net The underlying mechanism involves the translocation of the death receptor Fas (CD95) to specialized membrane microdomains known as lipid rafts. This event initiates a signaling cascade that includes the activation of ceramide synthase 6 (CerS6) and p38 kinase, ultimately leading to programmed cell death. researchgate.net In vivo studies using K562 and HL-60 leukemia xenograft models have further substantiated the antitumor effects of STD. researchgate.net

Notably, STD has shown promising activity against cancer stem cells (CSCs), which are believed to be responsible for tumor recurrence and drug resistance. researchgate.net In studies on pluripotent human embryonic carcinoma cells (NTERA-2), STD exhibited potent and specific cytotoxic activity. researchgate.net It was found to induce apoptosis, evidenced by a significant increase in caspase-3 activation. researchgate.net Furthermore, STD was observed to arrest the cell cycle at the sub-G1 phase and prevent cells from entering the S-phase, thereby inhibiting DNA synthesis. researchgate.net

The table below provides a summary of significant research findings related to this compound D.

Research Area Cell Lines / Model Key Findings Mechanism of Action
Leukemia K562, HL-60 (in vitro and xenograft models)Induces apoptosis and inhibits tumor growth. researchgate.netInduces Fas translocation to lipid rafts; activates ceramide synthase 6 (CerS6) and p38 kinase. researchgate.net
Cancer Stem Cells (CSCs) NTERA-2 (pluripotent human embryonic carcinoma)Exhibits promising and specific cytotoxic activities. researchgate.netInduces apoptosis via caspase-3 activation; arrests cell cycle at sub-G1 phase, preventing DNA synthesis. researchgate.net
Non-CSC Cancer Lines MCF-7 (breast carcinoma), SK-LU-1 (lung adenocarcinoma)Shows cytotoxic activity, though less potent than against NTERA-2 CSCs. researchgate.netInduces apoptosis. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H69O14 B1682484 Stichoposide CAS No. 37341-37-0

Properties

CAS No.

37341-37-0

Molecular Formula

C43H69O14

Molecular Weight

793 g/mol

IUPAC Name

[1-[15-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-6-yl]-4-methylpentan-2-yl] acetate

InChI

InChI=1S/C43H68O13/c1-21(2)16-24(53-23(4)44)19-42(9)30-13-14-41(8)27-10-11-29-39(5,6)17-25(18-40(29,7)26(27)12-15-43(30,41)38(50)56-42)54-37-35(32(47)28(45)20-51-37)55-36-34(49)33(48)31(46)22(3)52-36/h10,21-22,24-26,28-37,45-49H,11-20H2,1-9H3

InChI Key

KTMADCBJGDJBHH-OOYIRBOKSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CC(C4CC=C5C(C4(C3)C)CCC67C5(CCC6C(OC7=O)(C)CC(CC(C)C)OC(=O)C)C)(C)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CC(C4CC=C5C(C4(C3)C)CCC67C5(CCC6C(OC7=O)(C)CC(CC(C)C)OC(=O)C)C)(C)C)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

holotoxin A1
holotoxin B1
holotoxins
stichoposide
stichoposide A
stichoposide A1
stichoposide C

Origin of Product

United States

Source and Extraction Methodologies for Research Purposes

Natural Sources of Stichoposide

Stichoposides are predominantly found in sea cucumbers (Holothurians), particularly those belonging to the family Stichopodidae. nih.govfrontiersin.orgmdpi.comnih.govbioglyco.commdpi.commdpi.com This family is known to produce various stichoposides, including this compound A, B, C, D, and E. pherobase.comjst.go.jpnih.govdost.gov.ph

The family Stichopodidae encompasses several species that serve as natural reservoirs for stichoposides. These compounds, specifically triterpene glycosides, are a characteristic feature of these marine invertebrates. nih.govfrontiersin.orgmdpi.comnih.gov

Thelenota ananas is a notable source of this compound C (STC) and this compound D (STD). nih.govfrontiersin.orgbioglyco.commdpi.comaacrjournals.orgresearchgate.net Research has indicated that STC isolated from Thelenota ananas can induce apoptosis in leukemia and colorectal cancer cell lines. tandfonline.com

This compound C (STC) and this compound D (STD) are hexaosides that have been isolated from the holothurian Stichopus chloronotus. nih.govfrontiersin.orgbioglyco.commdpi.com Beyond these, other stichoposides such as this compound A, B, C1, C2, and E have also been identified in Stichopus chloronotus. pherobase.comjst.go.jpresearchgate.net Detailed studies on this compound D from S. chloronotus have demonstrated its potent cytotoxic activity in leukemias and its anticancer effects on NTERA-2 cancer stem cells. vjs.ac.vn

Thelenota anax is another significant producer of glycosides, including this compound C (STC) and this compound D (STD). bioglyco.commdpi.comaacrjournals.orgwikipedia.orgnih.gov Investigations have shown that STC derived from T. anax is capable of inducing apoptosis in both leukemic and colorectal cancer cells. aacrjournals.orgwikipedia.orgnih.gov Furthermore, STD from T. anax has been observed to induce apoptosis specifically in leukemia cells and inhibit their growth. wikipedia.org

The distribution of this compound compounds across these sea cucumber species is summarized in the table below:

Sea Cucumber SpeciesThis compound Compounds Identified
Thelenota ananasThis compound C, this compound D
Stichopus chloronotusThis compound C, this compound D, this compound A, this compound B, this compound E
Thelenota anaxThis compound C, this compound D

Holothurians (Sea Cucumbers) from Family Stichopodidae

Research-Scale Extraction and Purification Techniques

The extraction and purification of stichoposides for research purposes typically involve a multi-step process designed to isolate these specific triterpene glycosides from the complex biological matrix of sea cucumber tissues. bioglyco.com

Methanol (B129727) (MeOH) is a commonly employed solvent for the initial extraction of stichoposides from sea cucumber tissues. bioglyco.comnih.govdspsystems.euwho.int The process generally begins with the collection of sea cucumbers, followed by the processing of their tissues, which are then immersed in methanol at ambient temperature. bioglyco.com This initial extraction step is crucial for obtaining a crude mixture containing various bioactive compounds, with a particular focus on glycosides. bioglyco.com

Following the initial methanol extraction, the crude extract undergoes a partitioning phase. This involves dividing the extract into two phases using a mixture of 90% aqueous methanol and hexane. bioglyco.com This partitioning technique is vital for separating polar substances, such as glycosides, from nonpolar compounds, thereby concentrating the desired stichoposides in the methanol phase. bioglyco.com

Further purification of the methanol fraction typically involves advanced chromatographic techniques. Flash chromatography and semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) are commonly used. bioglyco.com In RP-HPLC, a gradient of acetonitrile (B52724) in water, often with trifluoroacetic acid as a mobile phase, is applied using a Zorbax ODS column. bioglyco.com This precise setup allows for the effective separation of components, with stichoposides C and D being isolated by monitoring their unique retention times and interactions with the column's stationary phase, ensuring high purity and specificity. bioglyco.com The purity and molecular structures of the isolated stichoposides are subsequently verified using high-resolution electrospray ionization mass spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. bioglyco.com

Biosynthetic Pathways and Engineering Prospects of Stichoposide

Investigation of Enzymatic Pathways in Marine Organisms

The biosynthesis of triterpenoids, including stichoposides, in sea cucumbers proceeds primarily through the mevalonate (B85504) (MVA) pathway. researchgate.netmdpi.com This fundamental metabolic route is responsible for the production of isopentenyl pyrophosphate and dimethylallyl pyrophosphate, the basic building blocks for all terpenoids. Research into the specific enzymes catalyzing the steps in stichoposide biosynthesis within marine organisms, particularly sea cucumbers, has identified several key enzymatic players.

A critical step in triterpenoid (B12794562) biosynthesis is the cyclization of linear triterpenes into their characteristic polycyclic structures. This is mediated by oxidosqualene cyclases (OSCs). Studies on species such as Apostichopus japonicus and Stichopus horrens have revealed the presence of two distinct OSC genes, namely OSC1 and OSC2 (also referred to as LAS1 and LAS2). researchgate.net These enzymes are responsible for converting precursors like squalene (B77637) and 2,3-oxidosqualene (B107256) into tetracyclic triterpenes. researchgate.netmdpi.com Notably, the high expression of OSC1 and OSC2 in the intestine of Stichopus horrens suggests their significant involvement in the biosynthesis of triterpenoids within this organism. researchgate.net

Beyond the initial cyclization, the later stages of triterpenoid glycoside biosynthesis involve further modifications, including hydroxylation and glycosylation. Cytochrome P450 enzymes are implicated in these late-stage modifications, contributing to the structural diversity of triterpenoids. researchgate.net Glycosylation, the process of attaching sugar moieties to the triterpene backbone, is catalyzed by glycosylation enzymes, specifically UDP-glycosyltransferases (UGTs). researchgate.net A comprehensive analysis of Apostichopus japonicus identified a suite of enzymes potentially involved in saponin (B1150181) biosynthesis, including acetoacetyl-CoA thiolase (AACTs), farnesyl pyrophosphate synthase (FPSs), HMG-CoA synthase (HMGSs), squalene synthase (SS), and squalene epoxidase (SE), in addition to the OSCs and UGTs. researchgate.net

Despite these findings, molecular and genetic research specifically on the genes and corresponding enzymes directly participating in this compound biosynthesis in sea cucumbers remains relatively limited, with much of the current understanding derived from transcriptomic analyses and general triterpenoid pathways. researchgate.netmdpi.com

Table 1: Key Enzymes in Sea Cucumber Triterpenoid/Saponin Biosynthesis

Enzyme ClassRole in BiosynthesisOrganism(s) StudiedCitation
Acetoacetyl-CoA Thiolase (AACT)Early step in mevalonate pathway.Apostichopus japonicus researchgate.net
HMG-CoA Synthase (HMGS)Early step in mevalonate pathway.Apostichopus japonicus researchgate.net
Farnesyl Pyrophosphate Synthase (FPS)Involved in the synthesis of farnesyl pyrophosphate, a precursor for squalene.Apostichopus japonicus researchgate.net
Squalene Synthase (SS)Catalyzes the formation of squalene.Apostichopus japonicus researchgate.net
Squalene Epoxidase (SE)Catalyzes the epoxidation of squalene to 2,3-oxidosqualene.Apostichopus japonicus researchgate.net
Oxidosqualene Cyclases (OSC1, OSC2/LAS1, LAS2)Converts linear triterpenes (e.g., 2,3-oxidosqualene) into tetracyclic structures, a branchpoint for steroids and triterpenoids. Highly expressed in intestine.Apostichopus japonicus, Stichopus horrens researchgate.netmdpi.com
Cytochrome P450 EnzymesPotentially involved in late-stage modifications of triterpenoid glycosides (e.g., hydroxylation).Stichopus horrens researchgate.net
UDP-Glycosyltransferases (UGTs)Involved in the glycosylation steps, attaching sugar moieties to the triterpenoid backbone.Stichopus horrens, Apostichopus japonicus researchgate.net

Bioinformatics Approaches for Gene Cluster Identification

The increasing availability of high-quality genome sequencing data has significantly advanced the discovery of novel metabolic pathways and the identification of biosynthetic gene clusters (BGCs). nih.govnih.gov BGCs are contiguous sets of genes on a chromosome that collectively encode the enzymes and regulatory elements required for the biosynthesis of a specific specialized metabolite. nih.govnih.govfrontiersin.org

Bioinformatics plays a pivotal role in identifying these gene clusters, particularly for complex natural products like stichoposides from marine organisms. Computational tools are designed to locate key catalytic domains of "signature enzymes," such as nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are often central to the formation of secondary metabolites. nih.govnih.gov While stichoposides are triterpene glycosides and not directly synthesized by NRPS or PKS, the general principles of BGC identification apply to other metabolic pathways, including those for terpenoids.

A range of bioinformatics tools has been developed for this purpose, including NP.searcher, ClustScan, CLUSEAN, antiSMASH, SMURF, MIDDAS-M, ClusterFinder, CASSIS/SMIPS, and C-Hunter. nih.govnih.gov These tools utilize various algorithms to predict gene clusters by analyzing genomic sequences for conserved enzyme domains, gene organization, and sequence similarity to known biosynthetic genes. nih.govnih.gov

An integrated approach combining genome mining, comparative genomics, and functional genetics offers a powerful strategy for identifying novel BGCs. frontiersin.org Genome mining involves predicting secondary metabolite clusters from a target organism's genome. frontiersin.org Comparative genomics then identifies gene suites present in the organism of interest that are absent in closely related non-producers, narrowing down candidate regions. frontiersin.org Finally, functional genetics can confirm the involvement of identified gene clusters in metabolite production. frontiersin.org This multi-faceted approach is crucial for deciphering the genetic basis of this compound biosynthesis in sea cucumbers, where detailed genetic information is still emerging.

Potential for Bioengineering of this compound Production

The natural production of stichoposides in sea cucumbers often results in low yields, necessitating time-consuming and costly isolation and purification procedures. frontiersin.org Furthermore, complex chemical synthesis of such intricate molecules is often economically unfeasible and environmentally challenging, requiring multi-step processes. frontiersin.org These limitations highlight the significant potential for bioengineering and synthetic biology approaches to enable more efficient and sustainable production of stichoposides.

Synthetic biology, an interdisciplinary field that combines principles of engineering with molecular biology, offers powerful tools to redesign and construct novel biological systems for the production of valuable compounds. frontiersin.orgnih.govaiche.org By applying metabolic engineering and synthetic biology strategies, researchers aim to harness the biosynthetic capabilities of industrially preferred microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, as heterologous hosts for the production of complex natural products. frontiersin.orgaiche.org

The potential applications of synthetic biology in bioengineering this compound production include:

Design of Non-Natural Biosynthetic Pathways: Constructing entirely new or modified pathways within host organisms to direct the synthesis of this compound precursors and the final compound. frontiersin.org

Modular Pathway Assembly: Assembling individual enzymatic steps as modular units, allowing for flexible design and optimization of the entire pathway. frontiersin.org

Dynamic Sensing and Regulation: Implementing genetic circuits that can sense metabolic intermediates and dynamically regulate gene expression to optimize flux through the this compound pathway. frontiersin.org

Compartmentalization: Engineering cellular compartments to spatially separate different enzymatic reactions, potentially increasing efficiency and preventing undesirable side reactions. frontiersin.org

Pathway Balancing and Rewiring: Optimizing the expression levels of pathway enzymes and redirecting metabolic flux from central metabolism towards this compound production. frontiersin.org

Cofactor Engineering: Modifying the availability and regeneration of essential cofactors required by this compound biosynthetic enzymes. frontiersin.org

High-Throughput Screening: Developing high-throughput methods to screen engineered strains for improved this compound production, accelerating the optimization process. frontiersin.org

By leveraging these advanced bioengineering techniques, the challenges associated with the limited supply and structural diversification of stichoposides from their natural sources can be addressed, paving the way for scalable and sustainable production of these valuable marine natural products. nih.gov

Structure Activity Relationship Sar Studies of Stichoposide

Impact of Glycosidic Chain Composition on Biological Activity

The carbohydrate portion of stichoposides plays a significant role in their biological functions, particularly in their interactions with cell membranes. The length, composition, and linearity of the sugar chain can all modulate the activity of the molecule.

A key comparison in SAR studies of stichoposides is between Stichoposide C and this compound D. These two compounds are structurally identical except for the second monosaccharide unit in their hexasaccharide chains. This compound C contains a quinovose unit, while this compound D has a glucose unit at this position. nih.gov This seemingly minor difference has a profound impact on their biological activity.

Research has consistently shown that this compound C is a more potent biological agent than this compound D. preprints.orgresearchgate.net For instance, in studies on human leukemia cells (K562 and HL-60), this compound C was found to be two to five times more potent in inducing cell death. nih.govfrontiersin.org The half-maximal inhibitory concentrations (IC₅₀) for this compound C were 0.5 µM in K562 cells and 0.3 µM in HL-60 cells, whereas for this compound D, the IC₅₀ values were 1.0 µM and 1.5 µM, respectively. nih.govfrontiersin.org

Table 1: Comparative Cytotoxicity of this compound C and this compound D in Human Leukemia Cell Lines

Compound Cell Line IC₅₀ (µM)
This compound C K562 0.5
HL-60 0.3
This compound D K562 1.0
HL-60 1.5

Significance of Aglycone Structural Motifs

The aglycone, or non-sugar, part of the this compound molecule is a holostane-type triterpenoid (B12794562). Specific structural features within this aglycone are essential for the compound's bioactivity. The majority of these glycosides possess a holostane structure, which includes a lanostane-type aglycone with a γ-lactone ring. mdpi.com

A crucial feature of the this compound aglycone is the 18(20)-lactone ring. The presence of this lactone, particularly in glycosides with a 9(11)-double bond in the aglycone, is considered significant for their biological activity. nih.govmdpi.com Furthermore, the presence of at least one oxygen group near this lactone moiety is also thought to be important for the molecule's function. nih.govmdpi.com The majority of sea cucumber triterpene glycosides feature a C18(20) lactone group. dntb.gov.ua Acetoxy groups, often found at positions C-16, C-22, C-23, and/or C-25 of the aglycone, appear to play a significant role in the bioactivity of these compounds. dntb.gov.ua

Importance of Linear Tetrasaccharide Fragments in Membrane Interactions

The structure of the carbohydrate chain is a defining characteristic of the biological activity of these glycosides. mdpi.com It has been proposed that a linear tetrasaccharide fragment within the glycosidic chain is a key structural requirement for the membranotropic action of triterpene glycosides. researchgate.netresearchgate.netconicet.gov.ar This linear arrangement is thought to be necessary for the modification of the cellular membrane, which is a primary mechanism of action for many of their biological effects, including antifungal and cytotoxic activities. nih.govconicet.gov.ar The interaction is believed to occur through the formation of complexes with sterols, such as cholesterol, within the cell membrane, leading to increased permeability and, in some cases, cell lysis. nih.govmdpi.com Glycosides that deviate from this linear tetrasaccharide structure, such as those with shorter chains or different sugar compositions, often exhibit reduced membranotropic activity. nih.govmdpi.com

Computational Approaches in SAR Elucidation

Modern drug discovery and SAR studies increasingly rely on computational methods to predict the biological activity of compounds and to understand the structural basis for their effects. These in silico approaches can accelerate the process of identifying promising drug candidates and refining their structures for improved efficacy.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgimist.ma In the context of stichoposides and other triterpene glycosides, QSAR models can be developed to predict properties like cytotoxicity based on various molecular descriptors. researchgate.netfrontiersin.org

These models use statistical methods to correlate physicochemical properties and structural features with observed biological data. longdom.org For instance, a QSAR study on a series of saponins (B1172615) might reveal that specific properties, such as the distribution of charge on the molecule's surface or the potential for hydrogen bond formation, are strongly correlated with their cytotoxic effects. researchgate.net While specific QSAR models for stichoposides are still an emerging area of research, the principles of QSAR are applicable and hold promise for rational drug design based on these natural products. f1000research.comnih.gov The WAY2DRUG PASS prediction tool, which employs a type of SAR analysis, is one such example of a computational tool used to predict the potential of bioactive compounds. researchgate.netf1000research.com

Mechanistic Investigations of Stichoposide S Biological Activities in Preclinical Models

Induction of Programmed Cell Death

Apoptosis Induction Mechanisms

Stichoposide C (STC)-Mediated Apoptosis
Endoplasmic Reticulum (ER) Stress Pathway Involvement

Both this compound C (STC) and this compound D (STD) have been shown to induce apoptosis mediated by the Endoplasmic Reticulum (ER) stress pathway. Studies indicate that the ER pathway inhibitor, Salubrinal, can inhibit apoptosis induced by both STC and STD. aacrjournals.orgresearchgate.net ER stress occurs when the balance between the ER's capacity to fold and transfer proteins and the degradation of misfolded proteins is disrupted. mdpi.com This imbalance can activate the unfolded protein response (UPR) signaling pathway, which, depending on the severity and duration of the stress, can lead to either cell survival or programmed cell death. mdpi.com While the precise mechanisms by which Stichoposides initiate ER stress are complex, their involvement highlights a multifaceted approach to inducing cellular demise.

This compound D (STD)-Mediated Apoptosis

This compound D (STD) is a marine triterpene glycoside known to induce apoptosis in human leukemia cells, including K562 and HL-60 cell lines, in a dose- and time-dependent manner. researchgate.netresearchgate.net This apoptotic effect is primarily mediated through the activation of the extrinsic (death receptor) pathway. aacrjournals.org Notably, STD's antitumor activity has also been observed in vivo in mouse HL-60 and K562 leukemic xenograft models, without exhibiting toxicity towards normal hematopoietic progenitor cells. researchgate.netnih.gov

Fas Translocation to Lipid Rafts

A key event in STD-mediated apoptosis is the induction of Fas clustering and its translocation to lipid rafts within the cell membrane. researchgate.netresearchgate.netnih.gov Lipid rafts are dynamic microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. science.govresearchgate.netopendermatologyjournal.com The clustering of Fas in these lipid rafts is essential for initiating the downstream apoptotic signaling. nih.gov Disruption of lipid rafts using agents like methyl-β-cyclodextrin (MβCD) or nystatin (B1677061) prevents the clustering of Fas and its downstream signaling molecules, thereby inhibiting STD-induced apoptosis. researchgate.netnih.govresearcher.life

Ceramide Generation by Ceramide Synthase 6 (CerS6) Activation

STD enhances ceramide generation by specifically up-regulating and activating Ceramide Synthase 6 (CerS6). nih.govoncotarget.comoncotarget.com CerS6 is an enzyme that preferentially synthesizes C16-ceramide, a ceramide species known for its pro-apoptotic properties. tandfonline.comtandfonline.com The activation of CerS6 and subsequent ceramide production are downstream events of Fas activation. nih.gov This increase in ceramide levels is a crucial mediator of STD-induced apoptosis. nih.gov The anti-tumor effect of STD in xenograft models is partially prevented when CerS6 is silenced by shRNA, further confirming its vital role. nih.gov

P38 Kinase Activation and Co-localization in Lipid Rafts

P38 kinase is another critical component activated by STD in the apoptotic pathway. researchgate.netresearchgate.netnih.gov Upon STD stimulation, p38 kinase, along with other downstream signaling molecules like CerS6, ceramide, and caspase-8, co-localizes within the lipid rafts. researchgate.netnih.gov This co-localization in lipid rafts is essential for the activation and propagation of the apoptotic signal. nih.gov The activation of p38 kinase, which occurs downstream of Fas and CerS6 activation, modulates the phosphorylation of p38 kinase, ultimately contributing to apoptosis in leukemia cells. nih.govoncotarget.com

Endoplasmic Reticulum (ER) Stress Pathway Involvement

As previously mentioned in section 5.1.1.1.5, the ER stress pathway is also implicated in this compound D (STD)-induced apoptosis. aacrjournals.orgresearchgate.net While STD primarily activates the extrinsic pathway, ER stress can contribute to apoptosis by activating various pathways, including the IRE1/ASK1/JNK pathway, the caspase-12 kinase pathway, and the C/EBP homologous protein (CHOP)/GADD153 pathway. frontiersin.org CHOP, a key ER stress response factor, can promote apoptosis by upregulating death receptors like DR4 and DR5, leading to caspase-8-mediated cascades. frontiersin.org The involvement of ER stress suggests that STD may induce apoptosis through a combination of direct death receptor activation and the cellular stress response.

Data Tables

Pathway ComponentRole in STD-Induced ApoptosisKey FindingsReferences
Fas (CD95)Death Receptor ActivationTranslocates and clusters in lipid rafts, essential for downstream signaling. researchgate.netnih.gov researchgate.netresearchgate.netnih.govnih.govresearcher.life
Ceramide Synthase 6 (CerS6)Ceramide GenerationActivated downstream of Fas, preferentially generates pro-apoptotic C16-ceramide. nih.govoncotarget.comoncotarget.comtandfonline.com researchgate.netresearchgate.netnih.govoncotarget.comoncotarget.comtandfonline.comtandfonline.com
CeramideApoptotic MediatorLevels increase due to CerS6 activation, co-localizes in lipid rafts. nih.gov researchgate.netnih.govoncotarget.com
p38 KinaseSignal TransductionActivated downstream of Fas/CerS6, co-localizes in lipid rafts. nih.gov researchgate.netresearchgate.netnih.govoncotarget.comoncotarget.com
Lipid RaftsSignaling PlatformFacilitate clustering of Fas and downstream molecules, essential for apoptosis. researchgate.netnih.gov researchgate.netresearchgate.netnih.govscience.govresearchgate.netnih.govresearcher.life
ER Stress PathwayApoptosis InductionMediated by STD, inhibited by Salubrinal. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
Specific Activity against Cancer Stem Cells (e.g., NTERA-2)

Cancer stem cells (CSCs) are a subpopulation of cancer cells implicated in tumor initiation, metastasis, drug resistance, and recurrence, making them crucial targets for novel anticancer therapies. This compound D (STD), a triterpene saponin (B1150181) isolated from the sea cucumber Stichopus chloronotus, has shown promising and specific cytotoxic activities against pluripotent human embryonic carcinoma NTERA-2 cells, which are considered a cancer stem cell model. STD exhibited an IC50 of 0.26 ± 0.02 µM in NTERA-2 cells, a more potent effect compared to its activity on non-CSCs cancer cell lines such as breast carcinoma (MCF-7) and lung adenocarcinoma (SK-LU-1), where IC50 values ranged from 0.35 ± 0.02 µM to 0.53 ± 0.03 µM (P<0.05). researchgate.netvjs.ac.vn This suggests a preferential targeting of CSCs by this compound D. The mechanism of action in NTERA-2 cells appears to involve apoptotic induction. researchgate.netvjs.ac.vn

5.1.1.2.6.1. Reduction of CD44+/CD24+ Cell Population

A significant finding regarding this compound D's activity against NTERA-2 cancer stem cells is its efficacy in reducing the number of cells highly expressing the CD44+/CD24+ markers. researchgate.netvjs.ac.vnvjs.ac.vn These markers are widely recognized as characteristic of cancer stem cell populations in various malignancies, including pancreatic cancer. researchgate.netnih.gov The ability of this compound D to decrease this specific cell population highlights its potential in targeting the stem-like properties of cancer cells. researchgate.netvjs.ac.vnvjs.ac.vn

Table 1: Effect of this compound D on NTERA-2 Cancer Stem Cells

Cell LineCompoundIC50 (µM)Key ActivityCitation
NTERA-2This compound D0.26 ± 0.02Specific cytotoxic activity, Apoptotic induction, Reduction of CD44+/CD24+ population researchgate.netvjs.ac.vnvjs.ac.vn
MCF-7 (non-CSC)This compound D0.35 ± 0.02Less potent cytotoxicity compared to NTERA-2 researchgate.netvjs.ac.vn
SK-LU-1 (non-CSC)This compound D0.53 ± 0.03Less potent cytotoxicity compared to NTERA-2 researchgate.netvjs.ac.vn
Cell Cycle Arrest in Preclinical Cancer Models

Stichoposides have been shown to induce cell cycle arrest in various preclinical cancer models, a critical mechanism for inhibiting cancer cell proliferation. This compound D, for instance, exhibited effects on the NTERA-2 cell cycle, leading to arrest at the sub-G1 phase. researchgate.netvjs.ac.vnvjs.ac.vn

5.1.1.2.7.1. Sub-G1 Phase Arrest

Treatment with this compound D at 1 µM resulted in 15.03% of NTERA-2 cells being arrested at the sub-G1 phase, a significant increase compared to 2.02% in the negative control group (P<0.05). researchgate.netvjs.ac.vnvjs.ac.vn Sub-G1 phase arrest is indicative of apoptotic cell death, where cells with fragmented DNA appear as a sub-diploid peak in flow cytometry analysis. researchgate.netbbrc.in This arrest also prevented these cancer stem cells from entering the S-phase for DNA synthesis, thereby inhibiting their proliferation. researchgate.netvjs.ac.vnvjs.ac.vn

This compound C (STC) has also been observed to induce cell cycle arrest in ovarian cancer cells (A2780 and SKOV3). researchgate.net Specifically, STC treatment for 48 hours primarily induced cell cycle arrest at the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. scienceopen.com Western blotting analysis revealed that STC dose-dependently inhibited the expression of CDK2 and CDK4, which are key regulators of the G1/S checkpoint. scienceopen.com Furthermore, STC treatment significantly increased the level of γ-H2AX, a marker of DNA damage, suggesting that DNA damage contributes to the observed cell cycle arrest and subsequent apoptosis. scienceopen.com

Table 2: Cell Cycle Arrest Induced by Stichoposides in Preclinical Models

CompoundCell LineConcentrationEffect on Cell CyclePercentage of Cells in Sub-G1Citation
This compound DNTERA-21 µMSub-G1 phase arrest, prevention of S-phase entry15.03% (vs. 2.02% control) researchgate.netvjs.ac.vnvjs.ac.vn
This compound CA2780, SKOV30.5-1 µMG0/G1 phase arrest, decreased S and G2/M phasesNot specified as Sub-G1, but apoptosis induced researchgate.netscienceopen.com

Autophagy Induction Mechanisms

Autophagy is a cellular process involving the degradation and recycling of cellular components, which can play a dual role in cancer, either promoting cell survival or inducing cell death. Stichoposides have been found to induce autophagy, particularly this compound C, through specific molecular pathways. researchgate.netnih.gov

This compound C (STC)-Mediated Autophagy

This compound C (STC), a triterpene glycoside isolated from Thelenota ananas, has been shown to induce autophagy in ovarian cancer cells (A2780 and SKOV3). researchgate.netnih.govresearchgate.net This induction of autophagy by STC is a significant aspect of its anticancer effects, alongside its antiproliferative and apoptosis-inducing activities. researchgate.netnih.gov

Inhibition of AKT/mTOR Signaling Pathway

Mechanistically, STC induces autophagy in ovarian cancer cells by inhibiting the AKT/mTOR signaling pathway. researchgate.netnih.govresearchgate.netx-mol.net The AKT/mTOR pathway is a crucial regulator of cell proliferation, apoptosis, multidrug resistance, and metabolism in cancer cells, and its inhibition can lead to the activation of autophagy. researchgate.netnih.gov

Studies have demonstrated that STC treatment significantly reduced the phosphorylation levels of AKT (Thr 308) and mTOR (Ser 2448) in a dose-dependent manner, while not altering the expression of total AKT or mTOR. researchgate.net To confirm the role of this pathway, inhibitors such as MK2206 (an AKT inhibitor) and rapamycin (B549165) (an mTOR inhibitor) were used. The combination of STC with MK2206 resulted in a more pronounced inhibitory effect on phosphorylated AKT and mTOR, and a significant increase in LC3B-II conversion, a marker of autophagosome formation, compared to STC alone. researchgate.net Similarly, rapamycin also significantly reduced p-mTOR expression and increased LC3B-II conversion in STC-treated cells. researchgate.net These findings collectively indicate that the inhibition of the AKT/mTOR pathway is essential for STC-induced autophagy in ovarian cancer. researchgate.net

Table 3: this compound C (STC) and Autophagy Induction

CompoundCell LineMechanism of Autophagy InductionKey Molecular TargetsCitation
This compound COvarian Cancer Cells (A2780, SKOV3)Inhibition of AKT/mTOR signaling pathwayp-AKT (Thr 308), p-mTOR (Ser 2448) researchgate.netnih.govresearchgate.netx-mol.net
Synergistic Effects with Autophagy Inhibitors (e.g., 3-methyladenine)

This compound C (STC) has been shown to induce autophagy in ovarian cancer cells by inhibiting the AKT/mTOR signaling pathway researchgate.netdovepress.comnih.gov. Importantly, combining STC with autophagy inhibitors, such as 3-methyladenine (B1666300) (3-MA), has demonstrated significant synergistic effects in preclinical models. This combination treatment has been observed to enhance the inhibition of proliferation and promote apoptosis in ovarian cancer cell lines, including A2780 and SKOV3, in vitro researchgate.netnih.gov. The synergistic effect suggests that while STC induces autophagy, inhibiting this process with agents like 3-MA can augment its anticancer efficacy, potentially by preventing protective autophagy that might otherwise counteract the therapeutic effects of this compound researchgate.netdovepress.com.

3-Methyladenine (3-MA) is a well-known inhibitor of autophagy, primarily by blocking autophagosome formation through the inhibition of type III Phosphatidylinositol 3-kinases (PI-3K) sigmaaldrich.comsigmaaldrich.com. The enhanced cytotoxic activity observed when this compound is combined with 3-MA highlights a strategy to overcome potential protective autophagy mechanisms that cancer cells might employ in response to this compound treatment researchgate.netdovepress.commdpi-res.com.

Table 1: Synergistic Effects of this compound C with 3-Methyladenine in Ovarian Cancer Cells

Cell LineTreatmentEffect on ProliferationEffect on ApoptosisReference
A2780STC + 3-MAStrengthened inhibitionSignificantly increased researchgate.net
SKOV3STC + 3-MAStrengthened inhibitionSignificantly increased researchgate.net

Targeting of Specific Molecular Pathways and Cellular Components

Stichoposides exert their biological activities by targeting specific molecular pathways and cellular components, with a prominent focus on sphingolipid metabolism.

Sphingolipids are crucial bioactive lipids involved in regulating various cellular functions, including cell death, proliferation, survival, autophagy, migration, secretion, and immunity mdpi.comnih.gov. Stichoposides have been shown to modulate sphingolipid metabolism, particularly by influencing ceramide levels, which are known for their tumor-suppressive functions mdpi.comnih.govaacrjournals.org.

Ceramide is a key lipid known as a tumor suppressor mdpi.comaacrjournals.org. It plays vital roles in regulating cell-cycle arrest, apoptosis, senescence, and stress responses aacrjournals.org. Stichoposides, such as this compound C (STC) and this compound D (STD), induce apoptosis in cancer cells, in part, by increasing intracellular ceramide levels mdpi.comaacrjournals.orgnih.gov. Ceramide can be generated either through de novo synthesis or by the hydrolysis of sphingomyelin (B164518) mdpi.comaacrjournals.orgoaepublish.com. The pharmacological modulation of sphingolipid metabolism to enhance ceramide in tumor cells represents a novel approach in cancer chemotherapy aacrjournals.orgoncotarget.com.

This compound C (STC) has been demonstrated to induce apoptosis by activating both acid sphingomyelinase (SMase) and neutral SMase, leading to the generation of ceramide mdpi.comaacrjournals.orgnih.govfigshare.com. This activation of SMases by STC contributes significantly to its antitumor activity in human leukemia and colorectal cancer cells aacrjournals.orgnih.gov. Specific inhibition of either acid or neutral SMase, or their knockdown using siRNA, partially blocks STC-induced apoptosis, indicating their functional importance in the cell death pathway triggered by STC aacrjournals.orgnih.gov.

Table 2: this compound C's Impact on Sphingomyelinases and Apoptosis

SMase TypeThis compound C EffectResulting Ceramide GenerationImpact on Apoptosis (with inhibition/knockdown)Reference
Acid SMaseActivationIncreasedPartially blocked STC-induced apoptosis mdpi.comaacrjournals.orgnih.gov
Neutral SMaseActivationIncreasedPartially blocked STC-induced apoptosis mdpi.comaacrjournals.orgnih.gov

Ceramide synthases (CerS) are enzymes that catalyze the synthesis of ceramide by adding a fatty acyl chain to a sphingoid base nih.govuniprot.orgfrontiersin.org. There are six mammalian CerS isoforms (CerS1-6), each producing ceramide species with distinct fatty acyl chain lengths mdpi.com. This compound D (STD) has been shown to induce apoptosis in human leukemia cells through the activation of ceramide synthase 6 (CerS6) mdpi.comnih.govresearchgate.netoncotarget.com. The activation of CerS6 by STD leads to increased ceramide levels and subsequent apoptosis mdpi.comnih.govresearchgate.net. Research indicates that CerS6 activation appears to be downstream of the death receptor Fas (CD95) activation by STD in lipid rafts mdpi.comnih.govresearchgate.net. The functional importance of CerS6 in STD's antitumor activity has been confirmed through CerS6 shRNA-knockdown stable cell xenograft models, where the anti-tumor effect of STD was partially prevented mdpi.comoncotarget.comoncotarget.com. CerS6 is particularly known for its high selectivity towards palmitoyl-CoA (C16:0-CoA), predominantly generating C16 ceramide, a well-established pro-apoptotic signal frontiersin.orgnih.gov.

Table 3: this compound D's Effect on Ceramide Synthase 6 (CerS6)

TargetThis compound D EffectConsequenceReference
CerS6Activation/UpregulationIncreased ceramide levels, apoptosis mdpi.comoncotarget.comnih.govresearchgate.netoncotarget.com

Kinase Cascades and Signal Transduction

Beyond sphingolipid metabolism, Stichoposides also influence various kinase cascades and signal transduction pathways. This compound D (STD) has been shown to activate p38 kinase in human leukemia cells, and this activation is involved in STD-induced apoptosis mdpi.comnih.govresearchgate.netoncotarget.com. The activation of p38 kinase by STD, along with CerS6, occurs in lipid rafts and contributes to its anti-leukemic activity researchgate.netoncotarget.com. Furthermore, this compound C (STC) induces autophagy by inhibiting the AKT/mTOR signaling pathway in ovarian cancer cells, demonstrating its impact on critical cell survival and growth pathways researchgate.netdovepress.comnih.gov.

Table 4: Kinase Cascades and Signal Transduction Targeted by Stichoposides

This compound TypeTargeted Pathway/KinaseEffectCellular OutcomeReference
This compound Dp38 kinaseActivationApoptosis mdpi.comnih.govresearchgate.netoncotarget.com
This compound CAKT/mTOR signaling pathwayInhibitionAutophagy induction researchgate.netdovepress.comnih.gov
AKT/mTOR Pathway

This compound C (STC), a triterpene glycoside isolated from Thelenota ananas, has been demonstrated to exert anticancer effects on ovarian cancer cells by inhibiting the AKT/mTOR signaling pathway dovepress.comnih.govtandfonline.comresearchgate.net. This inhibition leads to antiproliferation, induction of apoptosis, and activation of autophagy in ovarian cancer cells dovepress.comnih.govtandfonline.comresearchgate.net.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38MAPK, JNK)

This compound D (STD), a structural analog of this compound C, has been investigated for its effects on Mitogen-Activated Protein Kinase (MAPK) pathways, particularly in human leukemic cells. Studies have shown that STD induces apoptosis in human leukemic cells (K562 and HL-60) through the activation of p38 kinase researchgate.netoncotarget.commdpi.comresearchgate.net.

While STD activates all major MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinase, in a time-dependent manner, the p38 kinase pathway appears to play a crucial role in STD-induced apoptosis oncotarget.com. Inhibition of p38 kinase significantly reduced apoptosis, whereas inhibition of ERK and JNK did not prevent STD-induced apoptosis oncotarget.com. This suggests that p38 kinase activation is a key event downstream of Fas and CerS6 activation, contributing to the apoptotic cascade initiated by STD oncotarget.com.

Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1) Signaling

Research indicates that this compound D (STD) can influence the Nuclear Factor-κB (NF-κB) signaling pathway. Specifically, STD has been reported to inhibit epidermal growth factor–induced transcriptional activity of NF-κB in epidermal cancer nih.govresearchgate.net. NF-κB is a critical transcription factor involved in regulating inflammation and carcinogenesis, and its inhibition by active compounds from sea cucumber, such as this compound D, holds potential for anti-inflammatory and anticancer applications nih.govajol.inforesearchgate.net.

While the direct impact of this compound on Activator Protein-1 (AP-1) signaling is less extensively detailed, other triterpene glycosides from sea cucumbers, such as Frondoside A, have been shown to inhibit TPA-induced activation of both NF-κB and AP-1, leading to a reduction in matrix metalloproteinase-9 (MMP-9) expression nih.govmdpi.comnih.gov. This broader context suggests that sea cucumber-derived compounds can modulate these crucial signaling pathways involved in cancer progression.

Predicted Inhibition of MDM2 and CXCR4 (this compound C)

In silico studies, utilizing molecular docking analysis, have predicted the potential of this compound C (STC) to act as an inhibitor of C-X-C chemokine receptor type 4 (CXCR4) researchgate.netspandidos-publications.comresearchgate.netnih.govspandidos-publications.com. CXCR4 is a target protein whose inhibition may prevent cancer cell proliferation and growth by affecting the Janus kinase 2/3 signal transducer and activator of transcription signaling pathway and protein tyrosine kinase 2 spandidos-publications.comnih.gov.

The molecular docking analysis revealed that STC exhibited a high binding affinity to CXCR4, with a value of -9.2 kcal/mol spandidos-publications.com. This binding affinity was comparable to or higher than that of known inhibitors like chalcone (B49325) (-7.1 kcal/mol) spandidos-publications.com. While other sea cucumber compounds, such as philinopside E and ds-echinoside A, were predicted to inhibit both mouse double minute 2 homolog (MDM2) and CXCR4, this compound C's predicted inhibitory activity was specifically noted for CXCR4 spandidos-publications.comresearchgate.netnih.govspandidos-publications.com. Further research is needed to experimentally validate these in vitro predictions researchgate.netspandidos-publications.comnih.gov.

Table 1: Predicted Binding Affinities of this compound C to CXCR4

CompoundTargetBinding Affinity (kcal/mol)Reference
This compound CCXCR4-9.2 spandidos-publications.com
Chalcone (Control)CXCR4-7.1 spandidos-publications.com

Membrane Transport Protein Modulation

This compound, particularly this compound C, has been identified as a potential modulator of membrane transport proteins, specifically aquaglyceroporins (AQPs) mdpi.commdpi.comresearcher.liferesearchgate.net. This modulation indicates a broader influence of this compound on cellular permeability and transport mechanisms.

Aquaglyceroporins (AQPs)

Investigations into the effects of this compound C on aquaglyceroporins have demonstrated its ability to increase the glycerol (B35011) permeability of mouse erythrocyte membranes mdpi.comresearchgate.net. Aquaglyceroporins are integral membrane proteins responsible for the selective transport of water and glycerol across cell membranes mdpi.com.

AQP3 and AQP7 Modulation by this compound C

Further detailed studies have confirmed the specific modulation of AQP3 and AQP7 by this compound C. Immunohistochemistry revealed that AQP7 is the primary aquaglyceroporin present in mouse erythrocyte membranes mdpi.com. In human AQP3-expressing keratinocyte cells (HaCaT cell monolayers), this compound C was found to significantly increase AQP3-mediated transepithelial glycerol transport mdpi.comresearcher.liferesearchgate.net. In contrast, this compound D did not show a statistically significant effect on AQP3-mediated transport mdpi.comresearcher.life. These findings collectively suggest that this compound C can function as a modulator of both AQP3 and AQP7, positioning it as a potential candidate for developing therapeutic agents targeting aquaglyceroporins mdpi.commdpi.comresearcher.liferesearchgate.net.

Table 2: Modulation of Aquaglyceroporins by this compound Variants

CompoundTarget AQPEffect on Glycerol TransportCell Model / MembraneReference
This compound CAQP7Increased permeabilityMouse erythrocyte membranes mdpi.comresearchgate.net
This compound CAQP3Increased transepithelial transportHuman AQP3-expressing keratinocyte cells (HaCaT) mdpi.comresearcher.liferesearchgate.net
This compound DAQP3No statistically significant effectHuman AQP3-expressing keratinocyte cells (HaCaT) mdpi.comresearcher.life

Preclinical Research Methodologies and Experimental Models

In Vitro Research Models for Mechanistic Studies

In vitro models provide controlled environments to study the direct effects of Stichoposide on cancer cells and to unravel the underlying molecular mechanisms.

Various mammalian cancer cell lines are extensively used to assess the antiproliferative and pro-apoptotic effects of this compound. This compound C, a specific analogue, has been shown to induce apoptosis in human leukemia and colorectal cancer cell lines in a dose-dependent manner. nih.gov

Leukemia Cell Lines:

HL-60 (Human Promyelocytic Leukemia): this compound C induces apoptosis in HL-60 cells, characterized by the activation of Fas and caspase-8, cleavage of Bid, mitochondrial damage, and activation of caspase-3. It also increases ceramide generation in these cells by activating acid and neutral sphingomyelinase (SMase). nih.gov

K562 (Human Chronic Myelogenous Leukemia): While specific detailed findings for this compound on K562 were not extensively detailed in the provided snippets, K562 cells are widely used in leukemia research for evaluating therapeutic agents. xenograft.net

Other Leukemia Cell Lines (NB4, THP-1, Molt-4, Jurkat, CEM, U266): These cell lines are commonly used in leukemia research, and some, like NB4 and Jurkat, have been used to study the effects of other anticancer agents, indicating their relevance for similar investigations into this compound. nih.govnih.gov

Colorectal Cancer Cell Lines:

CT-26 (Mouse Colon Carcinoma): this compound C induces apoptosis in CT-26 cells, similar to its effects on leukemia cells, involving ceramide generation through SMase activation. nih.gov

HT-29 (Human Colorectal Adenocarcinoma): HT-29 cells are a common model for colorectal cancer studies. mdpi.comresearchgate.net

SNU-C4: While not specifically detailed for this compound, SNU-C4 is a human colorectal cancer cell line used in cancer research.

Ovarian Cancer Cell Lines:

A2780 (Human Ovarian Carcinoma): this compound C has demonstrated antiproliferative activity, induced apoptosis, and promoted autophagy in A2780 cells. Mechanistically, it induces autophagy by inhibiting the AKT/mTOR signaling pathway. tandfonline.com

SKOV3 (Human Ovarian Adenocarcinoma): Similar to A2780, this compound C increased the ratio of LC3-II/I and decreased p62 levels in SKOV3 cells in a dose-dependent manner, indicating autophagic flux promotion. tandfonline.com

Breast Cancer Cell Lines:

MCF-7 (Human Breast Adenocarcinoma): MCF-7 is a well-established breast cancer cell line used for studying anticancer agents. nih.gov

Lung Cancer Cell Lines:

SK-LU-1: While not specifically detailed for this compound, SK-LU-1 is a human lung adenocarcinoma cell line.

Prostate Cancer Cell Lines:

PC-3 (Human Prostate Adenocarcinoma): PC-3 cells are commonly used in prostate cancer research. nih.govcriver.com

DU145 (Human Prostate Carcinoma): DU145 cells are another frequently utilized prostate cancer cell line. nih.govcriver.com

Table 1: Effects of this compound C on Various Cancer Cell Lines

Cancer TypeCell LineObserved Effects of this compound CKey MechanismsReference
LeukemiaHL-60Apoptosis induction, dose-dependentActivation of Fas, caspase-8, Bid cleavage, mitochondrial damage, caspase-3 activation, ceramide generation via acid/neutral SMase activation nih.gov
ColorectalCT-26Apoptosis induction, dose-dependentCeramide generation via acid/neutral SMase activation nih.gov
OvarianA2780Antiproliferation, apoptosis, autophagy inductionInhibition of AKT/mTOR pathway, increased LC3-II/I ratio, decreased p62 tandfonline.com
OvarianSKOV3Autophagy inductionInhibition of AKT/mTOR pathway, increased LC3-II/I ratio, decreased p62 tandfonline.com

Patient-derived organoids (PDOs) are three-dimensional cell culture models that closely recapitulate the original tumor's biology, pathology, genetic features, and drug response characteristics, making them a promising preclinical tool. nih.govfrontiersin.orgvhio.netresearchgate.netmdpi.com

Ovarian Cancer PDOs: this compound C has been shown to inhibit the growth of two patient-derived ovarian cancer organoids. tandfonline.comnih.gov This demonstrates the relevance of this compound C's effects in a more complex and clinically representative in vitro system.

General Application: PDOs are valuable for drug screening and can predict patient drug responses, offering insights into tumor heterogeneity. frontiersin.orgvhio.netmdpi.com

Beyond standard cancer cell lines, specialized cellular models are employed to investigate specific aspects of this compound's biological activity.

Human Keratinocytes: These cells are relevant for studying skin-related effects or potential applications, though specific data for this compound was not found in the provided snippets.

Mouse Erythrocytes: Often used for hemolytic activity assays of saponins (B1172615), including triterpene glycosides like this compound, to assess membrane-disrupting properties. Specific data for this compound on mouse erythrocytes was not found.

Human Hematopoietic Progenitor Cells (CD34+): CD34+ cells are multipotent stem cells that give rise to all blood cell types and are used in studies related to hematopoiesis and leukemia. criver.comsigmaaldrich.comnih.govzen-bio.com While this compound affects leukemia cell lines, its direct impact on normal hematopoietic progenitor cells would be crucial for assessing selectivity, but specific data was not found.

Cancer Stem Cell Lines (NTERA-2): Cancer stem cells (CSCs) are a subpopulation of cancer cells with self-renewal and differentiation capabilities, often associated with tumor initiation, progression, and resistance. NTERA-2 is a human embryonal carcinoma cell line that can exhibit stem-like properties. While the general importance of CSCs in cancer research is acknowledged, specific studies on this compound's effects on NTERA-2 or other cancer stem cell lines were not detailed in the provided information. worthington-biochem.com

In Vivo Research Models for Mechanistic Validation

In vivo models are essential for validating the findings from in vitro studies and for evaluating the antitumor efficacy of this compound within a living system, considering complex physiological interactions.

Xenograft models involve implanting human cancer cells or tissues into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a relevant environment. xenograft.netcriver.comaltogenlabs.com

HL-60 Xenograft Models (in mice): this compound C has been shown to markedly reduce tumor growth in HL-60 leukemia xenograft models in mice. nih.gov This demonstrates its in vivo antitumor activity against leukemia.

K562 Xenograft Models (in mice): K562 xenograft models are widely used to evaluate therapeutic agents against leukemia. xenograft.net

A2780 Xenograft Models (in mice): this compound C significantly reduced the growth of A2780 subcutaneous xenograft tumors in mice and activated autophagy in vivo, consistent with in vitro findings. tandfonline.com

CT-26 Subcutaneous Tumor Models (in mice): this compound C markedly reduced tumor growth in mouse CT-26 subcutaneous tumor models. nih.gov

Table 2: In Vivo Antitumor Activity of this compound C in Xenograft Models

Cancer TypeXenograft ModelObserved In Vivo Effects of this compound CReference
LeukemiaHL-60 xenograftMarkedly reduced tumor growth nih.gov
ColorectalCT-26 subcutaneous tumorMarkedly reduced tumor growth nih.gov
OvarianA2780 subcutaneous xenograftMarkedly reduced tumor growth, activated autophagy tandfonline.com

Post-treatment analysis of tumor tissues from in vivo models provides critical insights into the molecular mechanisms of this compound's action in a complex biological context.

Ceramide Generation: this compound C has been observed to increase ceramide production in vivo in mouse CT-26 subcutaneous tumors and HL-60 leukemia xenograft models. This increase is attributed to the activation of acid sphingomyelinase (ASMase). nih.govnih.gov Ceramide is a bioactive lipid that can regulate apoptosis and autophagy. mdpi.com

Protein Expression: Changes in protein expression are analyzed to understand the molecular pathways modulated by this compound. For instance, in A2780 xenograft tumors, this compound C activated autophagy in vivo, implying changes in autophagy-related protein markers. tandfonline.com

Autophagy Markers: this compound C activates autophagy in ovarian cancer cells and in A2780 xenograft tumors in vivo. tandfonline.com Autophagy markers such as LC3-II (elevated ratio of LC3-II/I) and p62 (decreased levels) are typically assessed to confirm autophagic flux. tandfonline.com this compound C induces autophagy via inhibition of the AKT/mTOR signaling pathway. tandfonline.com

Table 3: Molecular Changes Induced by this compound C in Tumor Tissues

Molecular ChangeModel SystemSpecific FindingsReference
Ceramide GenerationMouse CT-26 subcutaneous tumors, HL-60 leukemia xenograft modelsIncreased ceramide production via ASMase activation nih.govnih.gov
Autophagy MarkersA2780 subcutaneous xenograft tumorsActivation of autophagy, implying changes in LC3-II and p62 levels tandfonline.com
Protein ExpressionOvarian cancer cells (in vitro) and A2780 xenograft tumors (in vivo)Inhibition of AKT/mTOR signaling pathway tandfonline.com

Advanced Analytical and Investigative Techniques

Molecular Docking and In Silico Binding Affinity Studies

Molecular docking is an in silico computational method used to predict the preferred orientation of a ligand molecule when bound to a protein, forming a protein-ligand complex. This technique is crucial for evaluating binding affinities and elucidating potential molecular mechanisms of action uni.lunih.gov. The lowest binding energy score obtained from docking studies is typically used to identify the optimal protein-ligand complex nih.gov.

In the context of this compound, molecular docking studies have been conducted to analyze the binding affinity of this compound C to specific cancer-related target proteins. Researchers investigated the potential of this compound C, alongside other compounds from sea cucumbers, as inhibitors for mouse double minute 2 homolog (MDM2) and C-X-C chemokine receptor type 4 (CXCR4) uni.lufishersci.nl. MDM2 is a target in cancer therapy involved in the degradation of the pro-apoptotic protein p53, while CXCR4 inhibition may prevent cancer cell proliferation and growth by affecting signaling pathways such as Janus kinase 2/3 and protein tyrosine kinase 2 uni.lufishersci.nl.

The results indicated that this compound C exhibited a notable binding affinity to CXCR4. Its binding affinity value was reported to be -9.2 kcal/mol, which was higher than that of chalcone (B49325), a known inhibitor used for comparison, which showed a binding affinity of -7.1 kcal/mol uni.lu. These findings suggest that this compound C may function as a potential inhibitor of CXCR4 uni.lufishersci.nl.

Table 1: Molecular Docking Binding Affinities of this compound C to Cancer Targets

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
This compound CCXCR4-9.2 uni.lufishersci.nl
Chalcone (control)CXCR4-7.1 uni.lu

Stopped-Flow Light Scattering for Membrane Permeability Studies

Stopped-flow light scattering is a biophysical method employed to measure the kinetics of cell volume changes, thereby assessing membrane permeability to water and solutes like glycerol (B35011) uni.luresearchgate.net. This technique involves rapidly mixing cells with a solution containing an osmotic gradient and monitoring the resulting changes in scattered light intensity, which correlate with cell volume alterations researchgate.nettjnpr.org. For instance, a rapid decrease in cell volume due to water efflux through aquaporins (AQPs) increases light scattering intensity, while aquaglyceroporin inhibitors can prevent the late re-swelling phase caused by glycerol and water influx researchgate.nettjnpr.org.

This methodology has been critically applied to investigate the effects of this compound C and this compound D on aquaporins, a family of integral membrane proteins that facilitate the selective transport of water and glycerol across cell membranes uni.luresearchgate.net.

Studies using mouse erythrocyte membranes demonstrated that while none of the tested natural compounds, including this compound C and this compound D, significantly affected osmotic water permeability, several compounds considerably impacted glycerol permeability uni.luresearchgate.net. Specifically, this compound C was found to increase the glycerol permeability of mouse erythrocyte membranes at nanomolar concentrations uni.luresearchgate.net. Immunohistochemistry further revealed that Aquaporin-7 (AQP7) was the primary aquaglyceroporin in these mouse erythrocyte membranes uni.luresearchgate.net.

Further verification of the effects of this compound C was conducted using human Aquaporin-3 (AQP3)-expressing keratinocyte cells. In these cells, this compound C, but not this compound D, increased AQP3-mediated transepithelial glycerol transport uni.luresearchgate.net. These results collectively suggest that this compound C may act as a modulator of both AQP3 and AQP7 uni.luresearchgate.net.

Table 2: Effects of Stichoposides on Membrane Permeability

CompoundMembrane ModelOsmotic Water PermeabilityGlycerol PermeabilityKey Aquaporin(s) InvolvedReference
This compound CMouse Erythrocyte MembranesNo substantial effectIncreasedAQP7 uni.luresearchgate.net
This compound DMouse Erythrocyte MembranesNo substantial effectNot increasedAQP7 uni.luresearchgate.net
This compound CHuman AQP3-expressing Keratinocyte CellsNot specifiedIncreasedAQP3 uni.luresearchgate.net
This compound DHuman AQP3-expressing Keratinocyte CellsNot specifiedNo increaseAQP3 uni.luresearchgate.net

Derivatives and Analogues of Stichoposide in Research

Synthesis and Evaluation of Semisynthetic Derivatives

While extensive research has been conducted on the biological activities and mechanisms of naturally occurring Stichoposides, detailed information specifically on the synthesis and evaluation of semisynthetic derivatives of Stichoposide is not extensively documented in the readily available literature. Research on triterpene glycosides, the broader class to which this compound belongs, often explores chemical modifications to enhance bioavailability or modulate biological activity. General strategies for modifying triterpene glycosides can involve alterations to the aglycone moiety or the carbohydrate chain. For instance, the number and position of sulfate (B86663) groups, hydroxyl groups, and double bonds within saponin (B1150181) structures are known to influence their activity frdc.com.au. The presence of a linear tetrasaccharide fragment in the carbohydrate chain is often considered essential for the membranotropic activity of saponins (B1172615), which can lead to cellular membrane modification mdpi.comnih.gov. Similarly, the presence of an acetyl group at C-16 of the aglycone in compounds like frondoside A has been linked to increased cytotoxicity and apoptosis induction nih.gov.

However, specific examples detailing the multi-step synthesis and subsequent biological evaluation of semisynthetic this compound derivatives derived from natural this compound precursors, with comprehensive data tables of their activities, are not prominently featured in the current search results. The focus in the literature tends to be on the isolation, structural elucidation, and mechanistic studies of the natural compounds themselves, or on the total synthesis of complex natural products.

Comparative Mechanistic Studies of Natural Analogues

Significant research has focused on the comparative mechanistic studies of natural this compound analogues, particularly this compound C (STC) and this compound D (STD). These two hexaosides, isolated from sea cucumbers like Stichopus chloronotus and Thelenota ananas, exhibit distinct structural differences and varying biological potencies and mechanisms of action researchgate.netrsc.orgbioglyco.com.

Structural Differences: The primary structural difference between this compound C and this compound D lies in a single sugar residue within their carbohydrate chains. This compound C contains quinovose as the second monosaccharide unit, whereas this compound D contains glucose at this position researchgate.netrsc.orgmdpi.com. This seemingly minor difference in one sugar significantly influences their biological activities and molecular mechanisms mdpi.comscience.gov.

Comparative Cytotoxic Activity: Studies have shown that this compound C is generally more potent than this compound D in inducing cell death in various cancer cell lines. For instance, in human leukemia K562 and HL-60 cells, this compound C demonstrated lower IC50 values compared to this compound D science.govresearchgate.net.

Table 1: Comparative IC50 Values for this compound C and this compound D in Human Leukemia Cell Lines science.govresearchgate.net

CompoundCell LineIC50 (µM)
This compound CK5620.5
This compound CHL-600.3
This compound DK5621.0
This compound DHL-601.5
This compound DNTERA-20.26 ± 0.02
This compound DMCF-70.35 ± 0.02
This compound DSK-LU-10.53 ± 0.03

Note: IC50 values for NTERA-2, MCF-7, and SK-LU-1 are for this compound D's anti-cancer stem cell activity.

Mechanistic Insights:

This compound C (STC): STC is known to induce apoptosis in human leukemia and colorectal cancer cells through both extrinsic and intrinsic pathways. Its mechanism involves the generation of ceramide, mediated by the activation of acid sphingomyelinase (SMase) (following Fas activation and caspase-8 activation) and neutral SMase (resulting from glutathione (B108866) depletion and reactive oxygen species production). Furthermore, this compound C has been shown to exert anticancer effects on ovarian cancer by inducing autophagy via inhibiting the AKT/mTOR signaling pathway mdpi.com. This compound C also significantly increases the glycerol (B35011) permeability of mouse erythrocyte membranes and human AQP3-expressing keratinocyte cells, suggesting its role as an aquaglyceroporin modulator mdpi.comresearchgate.net.

This compound D (STD): STD induces apoptosis in human leukemia cells (K562 and HL-60) through the activation of Fas (CD95), ceramide synthase 6 (CerS6), and p38 kinase frdc.com.auresearchgate.net. These components are subsequently co-localized in lipid rafts under STD treatment frdc.com.au. The activation of CerS6 by STD leads to increased cellular levels of ceramide, contributing to the apoptotic process science.govresearchgate.net. In contrast to STC, this compound D did not significantly increase AQP3-mediated transepithelial glycerol transport in human keratinocytes mdpi.comresearchgate.net. Importantly, STD has shown promising and specific cytotoxic activities against cancer stem cells (CSCs), inducing apoptosis and reducing the number of highly expressed CD44+/CD24+ cells in NTERA-2 human embryonic carcinomas frdc.com.aumdpi.com. It also exhibited antitumor effects in K562 and HL-60 leukemia xenograft models in vivo, without increasing apoptosis in normal human hematopoietic progenitor cells researchgate.net.

The comparative studies highlight that even subtle structural variations, such as the difference in a single sugar moiety between STC and STD, can lead to distinct potencies and specific molecular mechanisms of action, underscoring the importance of structure-activity relationship studies in the development of marine natural product-derived therapeutics.

Future Research Directions and Unaddressed Gaps

Elucidation of Detailed Biosynthetic Pathways

The precise biosynthetic pathways of triterpene glycosides like Stichoposide in marine organisms, particularly sea cucumbers, remain largely uncharacterized mdpi.com. While it is known that Stichoposides can be formed from acetate (B1210297) within the organism of Stichopus japonicus, and triterpenoid (B12794562) biosynthesis in Stichopus horrens occurs via the mevalonate (B85504) (MVA) pathway, the specific enzymatic steps and genes involved in the late stages of triterpenoid glycoside biosynthesis require further elucidation mdpi.comresearchgate.net. Genetic studies on sea cucumbers have begun to identify sequences corresponding to some mevalonate pathway genes and potential cytochrome P450 and glycosylation enzymes, but a comprehensive understanding of the entire pathway is still lacking mdpi.comresearchgate.net. Unraveling these detailed biosynthetic pathways could enable heterologous expression and combinatorial biosynthesis, offering alternative and more sustainable production methods for this compound and its analogs nih.gov.

Further Refinement of Structure-Activity Relationships

Understanding the intricate relationship between the chemical structure of this compound and its biological activities is crucial for optimizing its therapeutic potential nih.govcreative-proteomics.com. Studies have shown that structural differences, such as the sugar residue (e.g., quinovose in this compound C versus glucose in this compound D), can significantly impact biological activity, including membrane-acting properties and anticancer potency mdpi.comnih.gov. For instance, this compound C, a quinovose-containing hexoside, is more potent in stimulating glycerol (B35011) permeability and exhibiting anticancer activity than this compound D, a glucose-containing hexoside mdpi.com. The presence of an 18(20)-lactone in the aglycone with an adjacent oxygen group and a linear tetrasaccharide chain are also considered significant for biological activity nih.gov. Further systematic studies are needed to refine these structure-activity relationships, which would facilitate the rational design and synthesis of more potent and selective this compound derivatives with improved efficacy and safety profiles mdpi.comnih.govnih.govresearchgate.net.

Discovery of Novel Molecular Targets and Pathways

While this compound C has been shown to induce apoptosis in various cancer cells by activating Fas and caspases, cleaving Bid, causing mitochondrial damage, and activating acid and neutral sphingomyelinase (SMase) leading to ceramide generation, the full spectrum of its molecular targets and associated pathways is yet to be discovered aacrjournals.orgnih.govoncotarget.com. This compound C has also been found to exert anticancer effects on ovarian cancer by inducing autophagy via inhibiting the AKT/mTOR signaling pathway researchgate.netnih.gov. This compound D has demonstrated anti-cancer stem cell activities by inducing apoptosis and affecting the cell cycle, and its mechanism involves Fas translocation to lipid rafts and activation of ceramide synthase 6 (CerS6) and p38 kinase researchgate.netoncotarget.comresearchgate.net. Ongoing research is also exploring this compound C and D as potential modulators of aquaglyceroporins (AQP3 and AQP7) mdpi.comresearchgate.netdntb.gov.ua. Identifying additional novel molecular targets and cellular pathways influenced by this compound could broaden its therapeutic applications and provide deeper insights into its mechanisms of action nih.govnih.gov.

Development of Advanced Preclinical Models (e.g., 3D Bioengineered Disease Models)

The development and utilization of advanced preclinical models, such as 3D bioengineered disease models and patient-derived organoids (PDOs), are crucial for more accurately predicting the efficacy and behavior of this compound in human diseases researchgate.netfrontiersin.org. These models can better mimic the complex physiological environment and heterogeneity of human tissues and tumors compared to traditional 2D cell cultures researchgate.netfrontiersin.orgcrownbio.com. For example, this compound C has shown inhibitory effects on the growth of ovarian cancer PDOs, demonstrating the utility of these models in evaluating its antitumor activity researchgate.netnih.gov. Future research should prioritize the establishment and application of a wider range of such sophisticated models to evaluate this compound's potential in various diseases, including those where its activity is currently less explored frontiersin.orgfrontiersin.org.

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics)

The integration of multi-omics technologies, including genomics, proteomics, and metabolomics, offers a comprehensive approach to understanding the complex biological effects of this compound researchgate.netfrontiersin.orgnih.govfrontlinegenomics.comfrontiersin.org. By analyzing changes at the genetic, protein, and metabolite levels in response to this compound treatment, researchers can gain a holistic view of its impact on cellular processes and identify biomarkers of response or resistance researchgate.netnih.govfrontiersin.org. This systems-level approach can uncover previously unknown mechanisms of action, identify potential off-target effects, and facilitate the development of personalized therapeutic strategies nih.govfrontlinegenomics.comfrontiersin.org. For marine natural products like this compound, genome and transcriptome mining can also be useful to identify new molecules and understand enzymatic pathways that might be silent under typical culturing conditions nih.gov.

Strategies for Overcoming Research Limitations in Marine Natural Product Discovery

Research into marine natural products like this compound faces several limitations, including the challenges of supplying marine organisms, especially uncultivable species, and the variability in compound production based on culturing conditions nih.govresearchgate.netresearchgate.net. The complex associations in marine organisms, particularly in invertebrates, make it difficult to definitively determine the biosynthetic source of many natural products researchgate.net. Overcoming these limitations requires innovative approaches to ensure a sustainable and consistent supply of these valuable compounds pharmaceutical-journal.comresearchgate.net.

Sustainable sourcing and cultivation of marine organisms, such as sea cucumbers, are paramount for the long-term viability of this compound research and development nih.govfrontiersin.orgresearchgate.netpharmaceutical-journal.comseafdec.org. Wild populations of commercially important sea cucumber species, including Stichopus horrens, are declining due to overharvesting nih.govfrontiersin.orgseafdec.org. Aquaculture, the controlled cultivation of aquatic organisms, has proven to be a valid option for large-scale production of some marine natural products pharmaceutical-journal.com. Efforts are ongoing to optimize seed production and develop integrated and adaptive culture production initiatives for species like Holothuria scabra and Stichopus horrens to rebuild depleted populations and diversify mariculture options frontiersin.org. Implementing sustainable harvesting practices and advancing aquaculture techniques for this compound-producing sea cucumbers are critical to ensure a consistent and environmentally responsible supply for future research and potential therapeutic applications nih.govfrontiersin.orgresearchgate.netpharmaceutical-journal.comseafdec.orgfao.org.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for isolating and purifying Stichoposide from marine organisms?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns is standard for purification. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and mass spectrometry (HR-ESI-MS) . For reproducibility, document solvent ratios, temperature, and pressure conditions, adhering to protocols outlined in peer-reviewed marine natural product studies .

Q. How is the cytotoxicity of this compound assessed in vitro, and what controls are essential?

  • Methodological Answer : Use cell lines (e.g., HeLa, MCF-7) in dose-response assays (e.g., MTT or SRB). Include positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO). Normalize data to untreated cells and validate with triplicate experiments. Statistical analysis (e.g., ANOVA with post-hoc tests) must address variability, as emphasized in biomedical research guidelines . Report IC₅₀ values with 95% confidence intervals to ensure robustness .

Q. What are the established mechanisms of action for this compound’s anticancer activity?

  • Methodological Answer : Mechanistic studies should combine transcriptomic profiling (RNA-seq) and pathway analysis (e.g., KEGG, GO). Validate hypotheses using siRNA knockdown or CRISPR-Cas9 to target pathways like apoptosis (e.g., Bcl-2/Bax ratio) or cell cycle arrest (cyclin-dependent kinase inhibition). Reference conflicting findings, such as discrepancies in p53 activation across cell types, to highlight context-dependent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables (e.g., cell line origins, assay protocols). Use multivariate regression to isolate confounding factors (e.g., solvent purity, incubation time). For example, discrepancies in IC₅₀ values may stem from differences in serum content in culture media, which affects compound solubility . Cross-validate findings using orthogonal assays (e.g., flow cytometry vs. Western blot for apoptosis) .

Q. What in vivo models are most suitable for evaluating this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Prioritize murine models (e.g., BALB/c nude mice) for xenograft studies. Measure bioavailability via LC-MS/MS plasma analysis, noting peak concentration (Cₘₐₓ) and half-life (t½). Include toxicity endpoints (e.g., ALT/AST levels, histopathology). Adhere to ARRIVE guidelines for ethical reporting and statistical power calculations to ensure reproducibility . Compare results against in vitro data to assess translational relevance .

Q. How do structural modifications of this compound influence its target selectivity and potency?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies using synthetic analogs. Modify functional groups (e.g., glycosylation sites) and assess binding via surface plasmon resonance (SPR) or molecular docking (AutoDock Vina). Validate with kinase inhibition assays and transcriptomic profiling. For example, acetylation at C-3 may enhance membrane permeability but reduce binding to ribosomal S6 kinase .

Data Presentation Guidelines

Parameter Recommended Technique Validation Criteria References
Purity AssessmentHPLC-DAD (λ=210 nm)≥95% peak area homogeneity
CytotoxicityMTT assay (48h exposure)IC₅₀ ± SEM (n=3)
Apoptosis DetectionAnnexin V-FITC/PI stainingFlow cytometry (≥10,000 events)
PharmacokineticsLC-MS/MS (plasma, 0–24h)AUC₀–₂₄ ≥ 500 ng·h/mL

Key Considerations for Experimental Design

  • Reproducibility : Pre-register protocols (e.g., OSF) and detail batch numbers for reagents .
  • Ethics : Obtain IRB/IACUC approval for in vivo work, specifying euthanasia methods .
  • Data Conflict Resolution : Use funnel plots to detect publication bias in meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.